BenchChemオンラインストアへようこそ!

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Procure (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid (CAS 332062-06-3) for reliable asymmetric synthesis. Its defined (R)-stereochemistry is essential for target enantioselectivity; generic substitution with the (S)-enantiomer or alternative protecting groups (e.g., Fmoc) will compromise synthetic outcomes. This white powder is supplied with validated purity (≥98% chemical, ≥99% chiral) for use in peptide drug development and focused library generation. Strict storage at 0-8°C maintains integrity.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 332062-06-3
Cat. No. B1588285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
CAS332062-06-3
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1
InChIKeyYLGVWWIOFMUJSK-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid (CAS 332062-06-3): Baseline Specifications and Sourcing Overview for Procurement


(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid (CAS 332062-06-3), also synonymously known as Boc-(R)-3-amino-4,4-diphenylbutyric acid or Boc-4-phenyl-L-β-homophenylalanine, is a chiral, non-proteinogenic β-homophenylalanine derivative classified as an N-Boc-protected specialty amino acid . It is routinely supplied as a white crystalline powder with a molecular formula of C21H25NO4 and a molecular weight of 355.43 g/mol, and is strictly intended for research use as a synthetic building block .

Why Generic Substitution Fails: The Specificity of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid


In the procurement of building blocks for asymmetric synthesis and peptide drug development, generic substitution of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid with in-class analogs is inadvisable due to strict stereochemical requirements, variable protecting group compatibility, and differential purity and storage specifications. The (R)-configuration is essential for target enantioselectivity ; substituting with the (S)-enantiomer (CAS 190190-50-2) would invert the desired stereochemical outcome . Furthermore, substituting the acid-labile Boc protecting group with an orthogonal Fmoc analog (e.g., Fmoc-(R)-3-amino-4,4-diphenylbutyric acid) alters the synthetic strategy and deprotection protocol [1]. Finally, documented purity and chiral purity specifications, such as ≥99% (HPLC, Chiral purity) or 98% standard purity , along with strict storage conditions (0-8 °C) , directly impact yield and reproducibility in sensitive applications. The evidence below quantifies these differences.

Quantitative Differential Evidence: (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid versus Comparators


Chiral Purity and Absolute Configuration: (R) vs. (S) Enantiomer

The (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid (CAS 332062-06-3) is defined by its (R)-configuration, in contrast to the (S)-enantiomer (CAS 190190-50-2). The target compound is supplied with a specified chiral purity of ≥99% (HPLC, Chiral purity) , whereas the (S)-enantiomer from a major supplier is offered at a standard chemical purity of ≥98.0% (HPLC) without an explicit chiral purity specification .

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Boc Protecting Group Orthogonality: Acid-Labile vs. Base-Labile Fmoc Analogs

The target compound incorporates a tert-butyloxycarbonyl (Boc) protecting group, which is acid-labile (typically cleaved with TFA), distinguishing it from base-labile Fmoc-protected analogs such as Fmoc-(R)-3-amino-4,4-diphenylbutyric acid [1]. This orthogonal deprotection chemistry is a fundamental selection criterion for solid-phase peptide synthesis (SPPS) strategies . The target compound is specifically recommended for Boc-SPPS, while Fmoc analogs are required for Fmoc-SPPS workflows.

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Chemical Purity Specification: Supplier-Guaranteed ≥99% versus Standard 98%

Multiple suppliers offer (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid with documented chemical purity specifications. One supplier guarantees ≥99% purity by HPLC, including chiral purity verification , while other vendors supply the compound at 98% purity . The ≥99% specification provides a higher degree of analytical certainty for sensitive applications.

Quality Control Chemical Purity Analytical Specification

Storage Condition Specification: 0-8 °C Requirement for Stability

The target compound is specified for storage at 0-8 °C . This is in contrast to many routine Boc-amino acid derivatives that are stable at room temperature. The specific cold storage requirement is a quality indicator for maintaining chiral and chemical integrity over time.

Stability Storage Conditions Long-term Integrity

Analytical Characterization: MDL Number and PubChem ID for Identity Verification

The target compound is uniquely identified by MDL Number MFCD02094565 and PubChem ID 7010388 . These identifiers provide unambiguous registry linking for procurement and inventory management, distinguishing it from the (S)-enantiomer (MDL MFCD02094564, PubChem ID 53397914) .

Chemical Identity MDL Number PubChem ID

Optimal Application Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid in Research and Development


Stereoselective Synthesis of Peptidomimetics Requiring a β-Homophenylalanine Scaffold

This compound is ideally suited for the solid-phase synthesis of peptidomimetics where a β-homophenylalanine residue is required, leveraging its (R)-stereochemistry and Boc protection for standard Boc-SPPS protocols. The documented chiral purity of ≥99% ensures that the resulting peptides maintain stereochemical fidelity, which is critical for structure-activity relationship (SAR) studies in drug discovery programs targeting proteases or GPCRs .

Development of Renin or HIV Protease Inhibitor Lead Compounds

The diphenylalanine scaffold is a privileged structure in renin and HIV protease inhibitors [1]. This (R)-Boc-protected derivative serves as a key building block for the introduction of a sterically demanding, lipophilic P1/P3 pocket-filling moiety. The high purity and defined stereochemistry directly support the generation of reliable SAR data and the production of advanced intermediates for preclinical evaluation [2].

Asymmetric Catalysis and Chiral Auxiliary Studies

As a non-proteinogenic chiral β-amino acid, this compound can be utilized as a chiral auxiliary or ligand precursor in asymmetric catalysis. The (R)-configuration is essential for inducing the desired enantioselectivity in target transformations. The high purity and strict storage conditions (0-8 °C) ensure consistent performance in sensitive catalytic cycles and mechanistic investigations.

Structure-Activity Relationship (SAR) Studies for Modified Amino Acid Libraries

In medicinal chemistry campaigns, this compound is employed to generate focused libraries of peptides or small molecules where the diphenyl β-amino acid moiety is systematically varied. The unambiguous identity (MDL MFCD02094565, PubChem ID 7010388) and availability in high purity enable robust, reproducible SAR exploration, particularly when evaluating the impact of steric bulk and lipophilicity on target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.